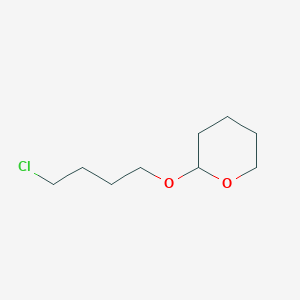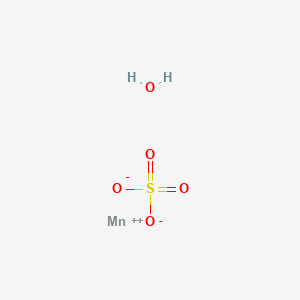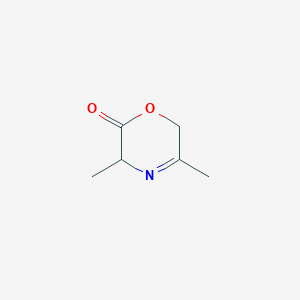
3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one, also known as DMDO, is a cyclic organic compound with a molecular formula C6H9NO2. It is widely used in scientific research due to its unique properties and potential applications in various fields. DMDO is a versatile compound that can be synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one is based on its ability to act as an oxidizing agent. 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one can oxidize various organic compounds, including alcohols, aldehydes, and ketones, through the transfer of an oxygen atom. This process generates a highly reactive intermediate that can undergo further reactions to yield various products. The mechanism of action of 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one has been extensively studied, and its ability to selectively oxidize certain functional groups has been demonstrated.
Efectos Bioquímicos Y Fisiológicos
3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one has been studied for its biochemical and physiological effects, including its potential toxicity and mutagenicity. Studies have shown that 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one can induce DNA damage and cell death in certain cell lines, suggesting that it may have potential as an anti-cancer agent. However, its potential toxicity and mutagenicity must be carefully considered before its use in any application.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one has several advantages for use in lab experiments, including its high purity and high yield, its ability to selectively oxidize certain functional groups, and its potential applications in various fields. However, its potential toxicity and mutagenicity must be carefully considered, and appropriate safety measures must be taken when handling 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one.
Direcciones Futuras
There are several potential future directions for 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one research, including its use as an anti-cancer agent, its potential applications in the synthesis of novel drugs, and its use in the development of new catalysts for organic reactions. Additionally, further studies are needed to fully understand the mechanism of action of 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one and its potential toxicity and mutagenicity. Overall, 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one is a versatile compound with a wide range of potential applications in various fields of scientific research.
Métodos De Síntesis
3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one can be synthesized through various methods, including the reaction of dimethylamine with ethyl oxalate, the reaction of dimethylamine with ethyl glyoxylate, and the reaction of dimethylamine with ethyl malonate. The most common method for synthesizing 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one is through the reaction of dimethylamine with ethyl oxalate in the presence of a catalyst such as p-toluenesulfonic acid. This method yields a high purity and high yield of 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one.
Aplicaciones Científicas De Investigación
3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one has been widely used in scientific research due to its unique properties and potential applications in various fields. It has been used as a reagent for the oxidation of alcohols, as a catalyst for the synthesis of heterocyclic compounds, and as a precursor for the synthesis of various organic compounds. 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one has also been studied for its potential applications in the field of medicine, including its potential use as an anti-cancer agent and as a precursor for the synthesis of novel drugs.
Propiedades
Número CAS |
140925-24-2 |
|---|---|
Nombre del producto |
3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one |
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
3,5-dimethyl-2,5-dihydro-1,4-oxazin-6-one |
InChI |
InChI=1S/C6H9NO2/c1-4-3-9-6(8)5(2)7-4/h5H,3H2,1-2H3 |
Clave InChI |
JEKCRYNAZBTYFS-UHFFFAOYSA-N |
SMILES |
CC1C(=O)OCC(=N1)C |
SMILES canónico |
CC1C(=O)OCC(=N1)C |
Sinónimos |
2H-1,4-Oxazin-2-one,3,6-dihydro-3,5-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



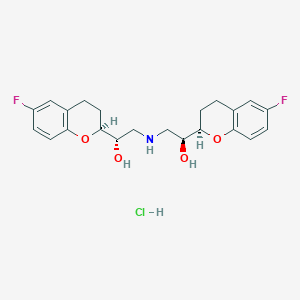
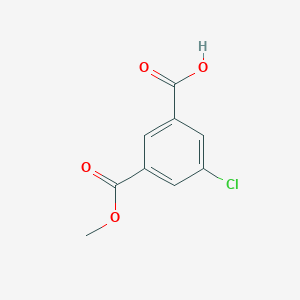
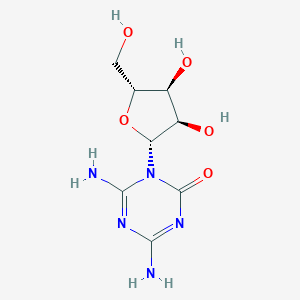

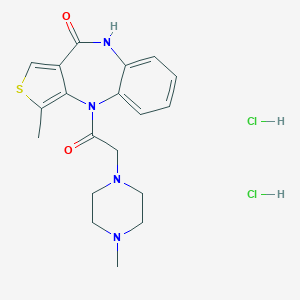
![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)
![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)
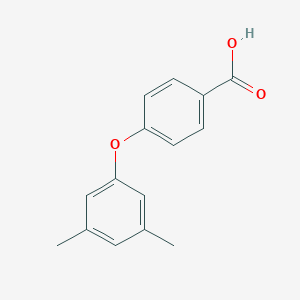
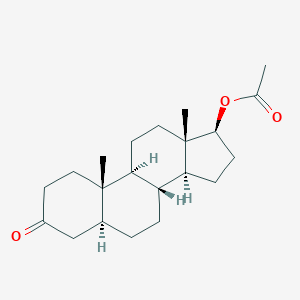
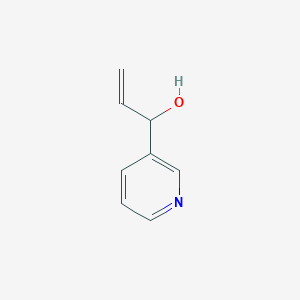
![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)
